molecular formula C7H12O3S B13532422 3-(2-Oxopropyl)-1lambda6-thiolane-1,1-dione CAS No. 17236-10-1

3-(2-Oxopropyl)-1lambda6-thiolane-1,1-dione

Cat. No.: B13532422
CAS No.: 17236-10-1
M. Wt: 176.24 g/mol
InChI Key: IKWYETUXOTZXCH-UHFFFAOYSA-N
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Description

3-(2-Oxopropyl)-1lambda6-thiolane-1,1-dione is an organic compound that belongs to the class of sulfur-containing heterocycles This compound is characterized by a thiolane ring with a ketone group at the 2-position and a dione group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxopropyl)-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of dialkyl (2-oxopropyl)phosphonates with suitable reagents can lead to the formation of the desired thiolane derivative . The reaction conditions often include the use of catalysts, such as copper or rhodium, and solvents like toluene or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxopropyl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

3-(2-Oxopropyl)-1lambda6-thiolane-1,1-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Oxopropyl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit nitric oxide production by interacting with specific enzymes involved in the nitric oxide synthesis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Oxopropyl)-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

17236-10-1

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)propan-2-one

InChI

InChI=1S/C7H12O3S/c1-6(8)4-7-2-3-11(9,10)5-7/h7H,2-5H2,1H3

InChI Key

IKWYETUXOTZXCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCS(=O)(=O)C1

Origin of Product

United States

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